molecular formula C2H3ClFNO2 B6307726 2-Chloro-2-fluoro-nitroethane CAS No. 461-70-1

2-Chloro-2-fluoro-nitroethane

Cat. No.: B6307726
CAS No.: 461-70-1
M. Wt: 127.50 g/mol
InChI Key: ORDNZZPDVDAAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-fluoro-nitroethane is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro functional groups (-NO2). The nitro group is known for its high dipole moment and polar character, which significantly influences the physical and chemical properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-fluoro-nitroethane can be synthesized through various methods. One common method involves the nitration of alkanes at high temperatures in the vapor phase. This process typically results in a mixture of products . Another method involves the direct substitution of hydrocarbons with nitric acid, as shown in the reaction: [ \text{RH} + \text{HONO}_2 \rightarrow \text{RNO}_2 + \text{H}_2\text{O} ] Additionally, displacement reactions with nitrite ions can be used: [ \text{RX} + \text{NO}_2^- \rightarrow \text{RNO}_2 + \text{X}^- ] Oxidation of primary amines is another route: [ \text{RNH}_2 \xrightarrow{[O]} \text{RNO}_2 ]

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where hydrocarbons are treated with nitric acid under controlled conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoro-nitroethane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically results in the formation of amines.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-nitroethane involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes . The presence of chlorine and fluorine atoms also influences the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-fluoro-nitroethane is unique due to the presence of both chlorine and fluorine atoms along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-chloro-1-fluoro-2-nitroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClFNO2/c3-2(4)1-5(6)7/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDNZZPDVDAAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.